6-乙炔基-9H-嘌呤

描述

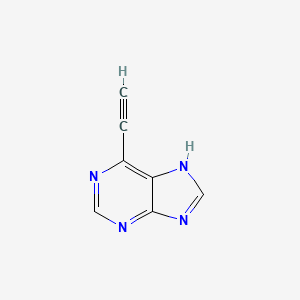

6-ethynyl-9H-purine is a useful research compound. Its molecular formula is C7H4N4 and its molecular weight is 144.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-ethynyl-9H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethynyl-9H-purine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌药物开发

6-乙炔基-9H-嘌呤: 在抗癌药物开发领域显示出前景。其结构与天然存在的嘌呤相似,使其能够与细胞机制相互作用,潜在地抑制癌细胞的增殖。研究表明,该化合物的衍生物对靶受体蛋白表现出显著的抗癌活性,其中一些在纳摩尔范围内显示出IC50值,表明其具有高效力 .

凋亡诱导

该化合物因其在诱导凋亡中的作用而受到研究,凋亡是消除癌细胞的关键程序性细胞死亡。对包括 6-乙炔基的 2,6,9-三取代嘌呤衍生物的研究表明,这些化合物可以诱导癌细胞系发生凋亡,为以对健康细胞影响最小的方式治疗癌症提供了一种途径 .

药效团建模

药效团建模是一种用于预测药物活性所需的分子特征的方法。6-乙炔基-9H-嘌呤衍生物已被用于开发初步的药效团模型,识别出必要的特征,如芳香环、氢受体/供体中心和疏水区域,这些特征与细胞毒活性一致 .

构效关系 (SAR) 研究

SAR 研究对于理解分子的结构成分与其生物活性之间的关系至关重要。对于 6-乙炔基-9H-嘌呤,这些研究有助于确定增强抗癌活性的必要片段或基团,从而指导合成更有效的化学治疗药物候选物 .

信号通路干扰

嘌呤支架是生物分子中不可或缺的一部分,在信号通路中发挥着关键作用。通过修饰嘌呤结构,例如在 6-乙炔基-9H-嘌呤中,研究人员可以创造出干扰这些通路的分子,潜在地阻止癌症等疾病的进展 .

耐药挑战

将嘌呤和嘧啶衍生物(包括 6-乙炔基-9H-嘌呤)结合在一起,产生了新的抗癌分子,这些分子可以解决耐药性带来的挑战。这是开发即使在癌症对现有疗法产生耐药性时仍然有效的治疗方法的重要一步 .

新型抗肿瘤药物的合成

合成新的抗肿瘤药物通常涉及使用嘌呤衍生物作为起始材料。嘌呤环上的 6-乙炔基可以是一个关键的修饰,从而导致开发出具有良好抗肿瘤特性的新型化合物 .

靶向治疗开发

靶向治疗是一种针对癌细胞生长、分裂和扩散变化的癌症治疗方法。正在探索 6-乙炔基-9H-嘌呤衍生物作为靶向治疗剂的潜力,与传统化疗相比,它提供了一种更精确、毒性更小的治疗选择 .

作用机制

Target of Action

The primary target of 6-ethynyl-9H-purine is the Nek2 kinase . Nek2 is a protein kinase implicated in various disease states, particularly cancers . The compound acts as a covalent inhibitor of Nek2 by capturing a cysteine residue (Cys22) close to the catalytic domain of this protein kinase .

Mode of Action

6-Ethynyl-9H-purine interacts with its target, Nek2 kinase, by forming a covalent bond with the Cys22 residue . This interaction is facilitated by the ethynyl group of the compound, which is positioned close to Cys22 and is compatible with the stereoelectronic requirements of a Michael addition .

Biochemical Pathways

6-Ethynyl-9H-purine affects the purine metabolism pathway . Purines are essential components of all living cells, required for energy metabolism and biosynthesis of RNA and DNA . The de novo purine biosynthetic pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5’-monophosphate (IMP) via 10 highly conserved steps .

Result of Action

The molecular and cellular effects of 6-Ethynyl-9H-purine’s action include the inhibition of Nek2 kinase, leading to growth inhibition in selected breast and leukemia cell lines . The compound exhibits >5–10-fold selectivity for Nek2 over other kinases .

Action Environment

The action, efficacy, and stability of 6-Ethynyl-9H-purine can be influenced by various environmental factors. For instance, the inherent reactivity of various sites in the DNA helix and the electrostatic environment of individual atoms can influence their reactivity . .

生化分析

Biochemical Properties

6-ethynyl-9H-purine plays a crucial role in biochemical reactions, particularly as a covalent inhibitor of specific enzymes. One of the primary enzymes it interacts with is Nek2 kinase, a protein kinase implicated in cell cycle regulation and cancer progression . The ethynyl group of 6-ethynyl-9H-purine forms a covalent bond with the cysteine residue (Cys22) near the catalytic domain of Nek2 kinase, leading to irreversible inhibition of the enzyme . This interaction is highly specific and time-dependent, making 6-ethynyl-9H-purine a valuable tool for studying kinase activity and developing targeted cancer therapies .

Cellular Effects

6-ethynyl-9H-purine exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation by targeting Nek2 kinase, which is essential for mitotic progression . This inhibition disrupts cell division and induces cell cycle arrest, ultimately leading to apoptosis in cancer cells . Additionally, 6-ethynyl-9H-purine influences cell signaling pathways by modulating the activity of other kinases and signaling proteins, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-ethynyl-9H-purine involves its covalent binding to the cysteine residue (Cys22) in the catalytic domain of Nek2 kinase . This binding occurs through a Michael addition reaction, where the ethynyl group of 6-ethynyl-9H-purine acts as an electrophile and reacts with the nucleophilic thiol group of cysteine . This covalent modification inhibits the kinase activity of Nek2, preventing its phosphorylation of downstream substrates and disrupting cell cycle progression . Furthermore, 6-ethynyl-9H-purine has been shown to selectively inhibit Nek2 over other kinases, highlighting its specificity and potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-ethynyl-9H-purine have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity against Nek2 kinase for extended periods . Prolonged exposure to 6-ethynyl-9H-purine can lead to degradation and loss of activity, necessitating careful handling and storage . Long-term studies have shown that continuous treatment with 6-ethynyl-9H-purine can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 6-ethynyl-9H-purine vary with different dosages in animal models. At low doses, the compound effectively inhibits Nek2 kinase activity and suppresses tumor growth without causing significant toxicity . At higher doses, 6-ethynyl-9H-purine can induce adverse effects, including hepatotoxicity and myelosuppression . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity in preclinical studies .

Metabolic Pathways

6-ethynyl-9H-purine is involved in several metabolic pathways, primarily related to its role as a kinase inhibitor. The compound is metabolized by hepatic enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . Additionally, 6-ethynyl-9H-purine can influence metabolic flux by modulating the activity of key enzymes involved in nucleotide synthesis and degradation . These interactions can impact metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 6-ethynyl-9H-purine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its small molecular size and lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The distribution of 6-ethynyl-9H-purine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 6-ethynyl-9H-purine is critical for its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with Nek2 kinase and other target proteins . Additionally, 6-ethynyl-9H-purine may be directed to specific subcellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns can influence the compound’s efficacy and specificity in inhibiting cellular processes .

生物活性

6-Ethynyl-9H-purine is a purine derivative that has garnered attention in the field of medicinal chemistry due to its biological activity, particularly as a kinase inhibitor. This compound's structure allows it to interact with various biological targets, making it a subject of extensive research. This article reviews the biological activity of 6-ethynyl-9H-purine, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

6-Ethynyl-9H-purine features an ethynyl group at the 6-position of the purine ring. This modification is crucial for its biological activity, as it influences the compound's interaction with target proteins.

The primary mechanism by which 6-ethynyl-9H-purine exerts its biological effects is through the inhibition of cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation, and their dysregulation is associated with various cancers. Studies have shown that 6-ethynyl derivatives can selectively inhibit CDK2 over CDK1, demonstrating significant potency and selectivity.

Structure-Activity Relationship (SAR)

Research indicates that modifications at the 6-position of purines significantly impact their inhibitory activity against CDKs. For instance, compounds with larger or more lipophilic substituents at this position tend to exhibit enhanced inhibitory effects on CDK2. The following table summarizes the IC50 values for selected derivatives:

| Compound | IC50 (µM) | Selectivity (CDK2/CDK1) |

|---|---|---|

| 6-Ethynyl-9H-purine | 0.044 | ~2000 |

| 6-Cyclohexylmethoxy-purine | 0.001 | Not reported |

| 6-Phenylpurine | 0.1 | ~30 |

Case Studies and Research Findings

Several studies have investigated the biological activity of 6-ethynyl-9H-purine:

- Inhibition of Chronic Myeloid Leukemia (CML) Cells : A study demonstrated that 6-ethynylpurines exhibited profound cytotoxicity against CML cell lines. The mechanism was attributed to the electrophilic nature of the alkyne, which reacts with nucleophilic amino acid residues in proteins, leading to apoptosis in cancer cells .

- Selectivity in Kinase Inhibition : Research showed that certain derivatives of 6-ethynyl-9H-purine displayed remarkable selectivity for CDK2 over CDK1, making them potential candidates for targeted cancer therapies. The selectivity was quantified, revealing a selectivity ratio exceeding 2000-fold for some compounds .

- Covalent Bond Formation : The ability of 6-ethynylpurines to form covalent bonds with cysteine residues has been explored as a strategy for irreversible inhibition of kinases such as Nek2. This property enhances their potential as therapeutic agents in oncology .

属性

IUPAC Name |

6-ethynyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c1-2-5-6-7(10-3-8-5)11-4-9-6/h1,3-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKPDVVCMNKMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C(=NC=N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。